rac-Hesperetin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

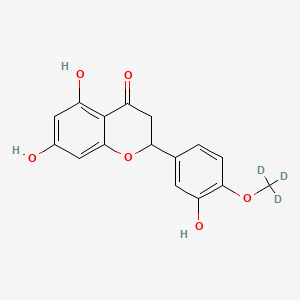

rac-Hesperetin-d3: is a deuterium-labeled form of rac-Hesperetin, which is a racemic mixture of the flavanones (S)-hesperetin and ®-hesperetin. Hesperetin is a natural flavanone found predominantly in citrus fruits like lemons and oranges. It is known for its broad-spectrum inhibitory activity against human UDP-glucuronosyltransferase (UGT) enzymes and its ability to induce apoptosis via the activation of p38 MAPK .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Hesperetin-d3 involves the incorporation of deuterium into the hesperetin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The key steps include:

Deuteration of Hesperetin: Hesperetin is subjected to deuterium exchange reactions using deuterated solvents like deuterated methanol (CD3OD) or deuterated water (D2O).

Purification: The deuterated product is then purified using techniques such as column chromatography to obtain this compound with high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of hesperetin are deuterated using deuterated solvents in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure high purity and consistency

Chemical Reactions Analysis

Types of Reactions: rac-Hesperetin-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydroflavanones.

Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkoxides or thiolates are used under basic conditions

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydroflavanones.

Substitution Products: Substituted flavanones with various functional groups

Scientific Research Applications

rac-Hesperetin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard for the quantification of hesperetin in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)

Biology: Studied for its effects on cellular processes such as apoptosis and enzyme inhibition

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties

Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Mechanism of Action

rac-Hesperetin-d3 exerts its effects through several mechanisms:

Enzyme Inhibition: It acts as a potent inhibitor of human UDP-glucuronosyltransferase (UGT) enzymes, which are involved in the metabolism of various drugs and endogenous compounds

Apoptosis Induction: It induces apoptosis in cells via the activation of the p38 MAPK pathway

Longevity Promotion: It has been shown to activate the Cisd2 gene, which is associated with longevity and the amelioration of age-related decline.

Comparison with Similar Compounds

rac-Hesperetin-d3 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Similar compounds include:

Hesperetin: The non-deuterated form of rac-Hesperetin-d3, known for its bioactive properties

Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties

rac-Hesperetin-d3 stands out due to its enhanced stability and utility as an internal standard in analytical methods .

Biological Activity

Introduction

Rac-Hesperetin-d3 is a deuterated form of hesperetin, a flavanone commonly found in citrus fruits, known for its diverse biological activities. This compound exhibits potential antioxidant, anti-inflammatory, and cytotoxic effects. This article aims to detail the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Name : this compound

- CAS Number : 1346605-26-2

- Molecular Formula : C16H15O5 (deuterated)

This compound serves as an internal standard in analytical chemistry for quantifying hesperetin using techniques such as LC-MS and GC-MS. Its deuteration enhances the accuracy of mass spectrometry analyses due to distinct mass differences from non-deuterated compounds .

1. Antioxidant Activity

This compound demonstrates significant antioxidant properties. Studies indicate that it can inhibit the formation of advanced glycation end products (AGEs) and protect cells against oxidative stress.

- Mechanism : The antioxidant effect is attributed to the hydroxyl groups present in its structure, which scavenge free radicals and reduce oxidative damage .

- Research Findings :

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory markers effectively.

- Key Findings :

3. Cytotoxic Activity

Research has also highlighted the cytotoxic effects of this compound against various cancer cell lines.

- Case Study :

Table: Summary of Biological Activities

Study on Athletic Performance

A study involving amateur cyclists assessed the effects of chronic intake of hesperidin (including this compound) on performance metrics:

- Design : Participants received either a placebo or a daily dose of 500 mg of hesperidin for eight weeks.

- Results : The group receiving hesperidin showed improved anaerobic and aerobic performance metrics, including increased superoxide dismutase (SOD) activity post-exercise .

Urinary Metabolite Analysis

In pharmacokinetic studies, urine samples were analyzed to quantify hesperidin metabolites using this compound as an internal standard. This method allowed for accurate measurement of metabolic changes post-supplementation .

Properties

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.